1-(Thiophen-3-ylmethyl)hydrazine
Overview
Description
1-(Thiophen-3-ylmethyl)hydrazine is a chemical compound with the molecular formula C7H10N2S. It is a hydrazine derivative that has been studied for its potential biological activity and applications in various fields. The compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a hydrazine moiety, which consists of two nitrogen atoms bonded to a single carbon atom.
Preparation Methods
The synthesis of 1-(Thiophen-3-ylmethyl)hydrazine typically involves the reaction of thiophene-3-carboxaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(Thiophen-3-ylmethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming substituted hydrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-ylmethyl)hydrazine involves its interaction with specific molecular targets and pathways within biological systems. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
1-(Thiophen-3-ylmethyl)hydrazine can be compared with other similar compounds, such as:
Thiophene-2-carboxaldehyde hydrazone: This compound features a similar thiophene ring but with a different substitution pattern.
Thiophene-3-carboxylic acid hydrazide: Another related compound with a carboxylic acid group instead of a hydrazine moiety.
Thiophene-2-carboxylic acid hydrazide: Similar to the previous compound but with a different position of the carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a thiophene ring and a hydrazine moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
thiophen-3-ylmethylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c6-7-3-5-1-2-8-4-5/h1-2,4,7H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKUUAAXWSYRBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602764 | |
Record name | [(Thiophen-3-yl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016741-21-1 | |
Record name | [(Thiophen-3-yl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.